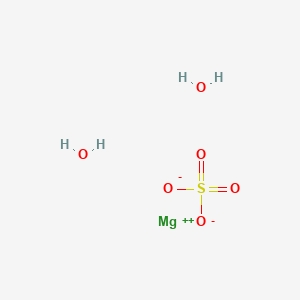

Magnesium sulfate dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Magnesium sulfate dihydrate is a chemical compound with the formula MgSO₄·2H₂O. It is a white crystalline solid that is highly soluble in water but not in ethanol. This compound is commonly used in various fields, including agriculture, medicine, and industry, due to its versatile properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magnesium sulfate dihydrate can be synthesized by dissolving magnesium oxide or magnesium carbonate in sulfuric acid. The reaction is typically carried out at room temperature, and the resulting solution is then evaporated to obtain the crystalline dihydrate form .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting magnesium hydroxide with sulfur dioxide and air. This method is efficient and yields high-purity magnesium sulfate .

Análisis De Reacciones Químicas

Types of Reactions: Magnesium sulfate dihydrate undergoes various chemical reactions, including:

Hydration and Dehydration: Heating this compound can drive off the water molecules, forming anhydrous magnesium sulfate.

Double Displacement Reactions: It reacts with sodium hydroxide to form magnesium hydroxide and sodium sulfate.

Common Reagents and Conditions:

Sulfuric Acid: Used in the synthesis of this compound.

Sodium Hydroxide: Used in double displacement reactions.

Major Products Formed:

Anhydrous Magnesium Sulfate: Formed by heating this compound.

Magnesium Hydroxide and Sodium Sulfate: Formed in double displacement reactions with sodium hydroxide.

Aplicaciones Científicas De Investigación

Magnesium sulfate dihydrate has a wide range of applications in scientific research:

Mecanismo De Acción

Magnesium sulfate dihydrate exerts its effects through several mechanisms:

Neuromuscular Transmission: It reduces striated muscle contractions and blocks peripheral neuromuscular transmission by reducing acetylcholine release at the myoneural junction.

Calcium Influx Inhibition: Magnesium inhibits calcium influx through dihydropyridine-sensitive, voltage-dependent channels, leading to relaxation of vascular smooth muscle.

Comparación Con Compuestos Similares

Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O):

Magnesium Chloride (MgCl₂): Used as a de-icing agent and in the production of magnesium metal.

Calcium Sulfate (CaSO₄): Used in the production of plaster and as a coagulant in tofu production.

Uniqueness: Magnesium sulfate dihydrate is unique due to its specific hydration state, which makes it suitable for applications requiring precise water content. Its high solubility in water and ability to form various hydrates also contribute to its versatility in different fields .

Propiedades

Número CAS |

17830-05-6 |

|---|---|

Fórmula molecular |

H4MgO6S |

Peso molecular |

156.40 g/mol |

Nombre IUPAC |

magnesium;sulfate;dihydrate |

InChI |

InChI=1S/Mg.H2O4S.2H2O/c;1-5(2,3)4;;/h;(H2,1,2,3,4);2*1H2/q+2;;;/p-2 |

Clave InChI |

QSOMFNQEXNFPNU-UHFFFAOYSA-L |

SMILES canónico |

O.O.[O-]S(=O)(=O)[O-].[Mg+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-bis[(4-chlorophenyl)methyl]-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709234.png)